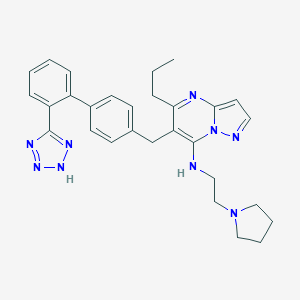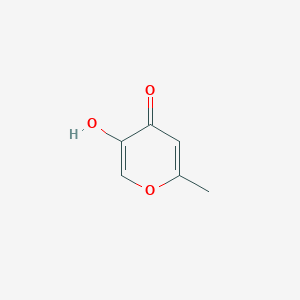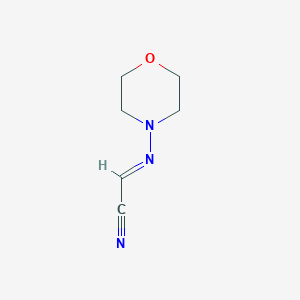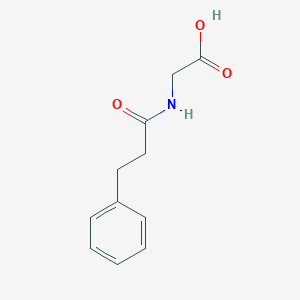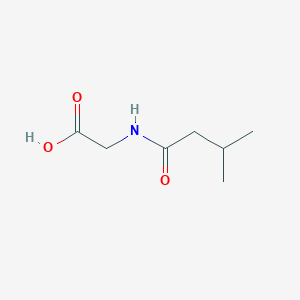![molecular formula C10H13ClO B134929 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride CAS No. 146254-24-2](/img/structure/B134929.png)
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as norbornenone and is a bicyclic organic compound that contains a carbonyl group.
Mécanisme D'action
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride is not well understood, but it is believed to act as a reactive intermediate in a number of different chemical reactions. Researchers have used this compound as a building block for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride are not well understood, but it is believed to be non-toxic and non-carcinogenic. However, more research is needed to fully understand the potential effects of this compound on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride in laboratory experiments is its high purity and reactivity. This compound can be easily synthesized and purified, making it an ideal starting material for a wide range of organic synthesis reactions. However, one limitation of this compound is that it can be difficult to handle due to its reactivity and potential for explosive decomposition.
Orientations Futures
There are many potential future directions for research involving 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride. One area of research that shows promise is the development of new synthetic methods using this compound as a building block. Researchers are also exploring the potential applications of this compound in the development of new pharmaceuticals, agrochemicals, and materials science applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound on living organisms.
Méthodes De Synthèse
The synthesis of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride can be achieved through a number of different methods. One common method involves the reaction between norbornadiene and ozone, followed by treatment with hydrogen peroxide and acetic acid. This method yields a high purity product and is widely used in laboratory settings.
Applications De Recherche Scientifique
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a building block for the synthesis of novel organic compounds. Researchers have used this compound as a starting material for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.
Propriétés
Numéro CAS |
146254-24-2 |
|---|---|
Nom du produit |
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride |
Formule moléculaire |
C10H13ClO |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-10(2)6-3-4-7(9(11)12)8(10)5-6/h4,6,8H,3,5H2,1-2H3 |
Clé InChI |
OFMPGNCKUYNNHY-UHFFFAOYSA-N |
SMILES |
CC1(C2CC=C(C1C2)C(=O)Cl)C |
SMILES canonique |
CC1(C2CC=C(C1C2)C(=O)Cl)C |
Synonymes |
Bicyclo[3.1.1]hept-2-ene-2-carbonyl chloride, 6,6-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dimethyl-2h-furo[2,3-c]pyran-2-one](/img/structure/B134846.png)
![3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B134851.png)
